molecular formula C14H20N4 B2367800 (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine CAS No. 1708379-91-2

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine

Cat. No.: B2367800
CAS No.: 1708379-91-2
M. Wt: 244.342
InChI Key: JFNDKIRBXSZXJL-UHFFFAOYSA-N
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Description

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: is a compound that features an indazole moiety linked to a piperidine ring via a methanamine bridge. This structure is significant due to the biological and chemical properties of both the indazole and piperidine components, which are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine typically involves the formation of the indazole ring followed by its attachment to the piperidine moiety. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of transition metal catalysts and solvent-free conditions to minimize byproducts and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indazole N-oxides, while substitution reactions could introduce various functional groups onto the indazole ring .

Scientific Research Applications

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Properties

IUPAC Name

[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c15-9-11-5-7-18(8-6-11)10-14-12-3-1-2-4-13(12)16-17-14/h1-4,11H,5-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNDKIRBXSZXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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